N-(4-bromo-3-methylphenyl)-3-methylbenzamide
Description
N-(4-Bromo-3-methylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group attached to a 4-bromo-3-methylphenylamine moiety. This compound’s structural uniqueness lies in the bromo (electron-withdrawing) and methyl (electron-donating) substituents on the aromatic rings, which influence its electronic, steric, and reactive properties.
Characterization typically employs spectroscopic methods (1H/13C NMR, IR, GC-MS) and X-ray crystallography, as seen in related benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where crystal structures were resolved using SHELX software .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-4-3-5-12(8-10)15(18)17-13-6-7-14(16)11(2)9-13/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFIXHHKEXWCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and aryl boronic acids are often used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-bromo-3-methylphenyl)-3-methylbenzamide exhibits promising anticancer properties. For instance, studies have shown that derivatives of benzamides can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The bromine substitution in this compound is believed to enhance its interaction with biological targets, potentially leading to increased efficacy against various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. In vitro studies utilizing turbidimetric methods have demonstrated that certain derivatives of this compound possess significant antimicrobial effects, suggesting its potential use in developing new antimicrobial agents .
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in critical biochemical pathways. For example, studies have focused on its inhibitory effects on cyclooxygenase enzymes, which play a vital role in inflammatory responses. The structural modifications provided by the bromine atom may enhance the compound's potency as an enzyme inhibitor .
Neuropharmacological Effects
The compound's structural characteristics suggest potential neuropharmacological applications. Research into indoline derivatives has indicated that modifications similar to those present in this compound could influence serotonin receptor binding affinities, pointing towards possible therapeutic effects in treating anxiety or depression .
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions, including Suzuki coupling and other coupling reactions involving aryl boronic acids and amines. Detailed procedures often involve heating reactions under controlled conditions to yield the desired product with good purity and yield .
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acid, 4-bromo-3-methylphenyl amine | 90 °C for 24 hours | Good |
| Reaction with Polyphosphoric Acid | Vinylene carbonate | 170 °C for 3 hours | 36% |
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Screening : Compounds derived from this structure were tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay, revealing significant anticancer activity .
- Antimicrobial Evaluation : Different derivatives were assessed for their antimicrobial properties against a range of pathogens, demonstrating varying degrees of effectiveness which could lead to the development of new antibiotics .
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s bromine and methyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Table 1: Substituent Influence on Key Properties
Key Observations :
- Electron-Donating Groups (EDG) : Methyl and methoxy groups increase electron density, influencing solubility and steric hindrance. For instance, 3,4,5-trimethoxybenzamide derivatives exhibit distinct crystal packing due to hydrogen bonding .
- Additive Substituent Effects : In N-(4-bromo-3-methylphenyl)-p-toluenesulfonamide, bromo and methyl substituents show additive effects on NMR chemical shifts (Δδ = 0.03 ppm), suggesting predictable electronic modulation .
Insights :
- Acid Chloride vs. Carboxylic Acid : Acid chlorides generally offer higher yields (62%) compared to carboxylic acids (11%) in amide formation due to superior reactivity .
- Catalytic Systems : Palladium catalysts enable functionalization of bromo-substituted benzamides, as seen in pyrazine-2-carboxamide derivatives undergoing Suzuki-Miyaura arylation .
Spectroscopic and Crystallographic Characterization
- NMR Spectroscopy: The 4-bromo substituent in N-(4-bromo-3-methylphenyl)-p-toluenesulfonamide causes a downfield shift (δ 10.37 ppm) for the sulfonamide proton, with methyl groups inducing minor upfield shifts (-0.6 ppm) .
- X-ray Crystallography : Related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) adopt planar amide geometries, with hydrogen-bonding networks stabilizing crystal structures .
Biological Activity
N-(4-bromo-3-methylphenyl)-3-methylbenzamide, also known by its CAS number 330468-23-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.
This compound has the molecular formula C15H14BrNO and is characterized by the presence of a bromine atom and two methyl groups on its phenyl rings. The synthesis typically involves the reaction of 4-bromo-3-methylbenzoic acid with 3-methylbenzoyl chloride in the presence of a suitable base. This reaction can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme crucial for steroid metabolism. This inhibition can lead to alterations in estrogen levels, which may have implications in hormone-related diseases such as breast cancer .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on 17β-HSD2 with IC50 values indicating effective concentrations for inhibition. The following table summarizes the inhibition data:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 1.5 | 17β-HSD2 |
This data suggests that the compound could serve as a lead candidate for further development in therapeutic applications targeting steroid metabolism.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Estrogen Modulation : A study focused on the role of this compound in modulating estrogen levels in human tissues. The results indicated that treatment with this compound led to a significant decrease in estrogen levels, suggesting its potential use in conditions characterized by estrogen excess .
- Metabolic Stability : Research evaluating the metabolic stability of this compound showed that it maintains high stability across various biological systems, which is advantageous for drug development. The compound was tested alongside other benzamide derivatives, revealing superior stability profiles .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 1.5 | 17β-HSD2 |
| N-(4-chloro-3-methylphenyl)-3-methylbenzamide | 5.0 | 17β-HSD2 |
| N-(4-fluoro-3-methylphenyl)-3-methylbenzamide | 10.0 | 17β-HSD2 |
This table illustrates that this compound exhibits superior potency compared to its chloro and fluoro counterparts, highlighting its potential as a more effective inhibitor.
Q & A
Q. What are the established synthetic methodologies for N-(4-bromo-3-methylphenyl)-3-methylbenzamide, and what factors influence reaction efficiency?
The compound is synthesized via carbodiimide-mediated coupling reactions. A typical approach involves reacting a substituted benzoic acid derivative (e.g., 3-methylbenzoic acid) with 4-bromo-3-methylaniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0°C, yielding ~83% . Alternative methods employ 1-hydroxybenzotriazole (HOBt) with DCC to minimize racemization, as seen in analogous benzamide syntheses . Key factors include solvent polarity (e.g., DCM vs. THF), stoichiometric ratios (1:1.2 acid:amine), and reaction time (12–24 hrs). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are standard .
Q. What spectroscopic techniques are employed for structural characterization, and how are critical functional groups identified?
- 1H/13C NMR : Confirms amide bond formation via disappearance of carboxylic acid protons (δ ~12 ppm) and appearance of amide NH (δ ~8–10 ppm). Aromatic protons in the 4-bromo-3-methylphenyl group appear as distinct doublets (δ ~7.2–7.8 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 333.1 for C15H13BrNO) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity, particularly for derivatives with modified substituents?
- Coupling Agent Optimization : Replace DCC with EDC·HCl for water-soluble byproducts, enhancing scalability .
- Palladium-Catalyzed Arylation : Introduce aryl boronic acids to the bromine site via Suzuki-Miyaura coupling (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C), yielding 60–85% derivatives .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining yield .
Q. How can biological activity (e.g., antibacterial or enzyme inhibition) be systematically evaluated, and what structural features correlate with efficacy?
- Antibacterial Assays : Test against multidrug-resistant strains (e.g., XDR Salmonella Typhi) using broth microdilution (MIC values). Derivatives with electron-withdrawing groups (e.g., -NO2) show enhanced activity .
- Alkaline Phosphatase Inhibition : Measure IC50 via spectrophotometric detection of p-nitrophenyl phosphate hydrolysis. Docking studies (AutoDock Vina) predict binding interactions with the enzyme’s active site .
Q. What analytical strategies resolve discrepancies in spectral or crystallographic data during characterization?
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous molecular ion peaks (e.g., isotopic patterns for bromine: 1:1 ratio for [M]+ and [M+2]+) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in complex derivatives .
- X-ray Crystallography : If crystals are obtainable, use SHELXL for refinement (R-factor < 5%) .
Q. How can spectrofluorometric methods be developed to quantify the compound in biological matrices?
- Metal-Complexation : Enhance fluorescence by forming complexes with Pb²+ at pH 7.4 (excitation/emission at 290/340 nm) .
- Validation : Determine linearity (R² > 0.99), LOD (0.1 µM), and LOQ (0.3 µM) using standard spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
